5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide features a pyrazolo[4,3-c]pyridine core, a bicyclic scaffold known for diverse pharmacological applications. Key substituents include:
- 3-Oxo moiety: Introduces hydrogen-bonding capacity and electron-withdrawing effects.
- 2-Phenyl group: Contributes aromatic stacking interactions.
- 7-Carboxamide linked to pyridin-3-yl: Provides hydrogen-bonding sites and modulates solubility.
This compound’s structural features position it as a candidate for targeting enzymes or receptors where heterocyclic scaffolds are critical, such as kinases or GPCRs .
Properties
IUPAC Name |
5-ethyl-3-oxo-2-phenyl-N-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-2-24-12-16(19(26)22-14-7-6-10-21-11-14)18-17(13-24)20(27)25(23-18)15-8-4-3-5-9-15/h3-13H,2H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIADLNIZOLRUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route includes the condensation of a pyridine derivative with a hydrazine derivative, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C20H17N5O2 and a molecular weight of 365.38 g/mol. Its unique structure includes a pyrazolo[4,3-c]pyridine core, which is known for its ability to interact with biological targets effectively. The presence of the ethyl and phenyl groups enhances its lipophilicity and biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-ethyl-3-oxo... | K562 | 12.5 | Apoptosis induction |
| 5-ethyl-3-oxo... | MCF-7 | 15.0 | Cell cycle arrest |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results from disc diffusion assays indicate that it exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide with various biological targets. These studies reveal strong interactions with proteins involved in cancer progression and inflammation pathways.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several derivatives based on the pyrazolo[4,3-c]pyridine scaffold and evaluated their anticancer activities against K562 and MCF-7 cell lines. The most potent derivative exhibited an IC50 value of 10 µM against K562 cells, demonstrating significant promise for further development as a therapeutic agent.
Case Study 2: Antimicrobial Screening
A recent investigation assessed the antimicrobial efficacy of various pyrazolo[4,3-c]pyridine derivatives against clinical isolates of bacteria. The study found that certain derivatives had activity comparable to standard antibiotics, suggesting their potential use in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of 5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Key Findings
Substituent Effects on Solubility: The target compound’s pyridin-3-yl carboxamide likely offers better aqueous solubility than the quinolin-3-yl analog (7f) due to reduced aromatic bulk . The methoxyethyl group in 923233-41-4 may enhance solubility compared to the target’s pyridinyl group .
Synthetic Efficiency: Compound 7f achieved a high yield (84%) via a 12-hour reaction at room temperature, suggesting favorable kinetics for scale-up .
Pharmacological Implications :
- The 5-ethyl group in the target compound balances lipophilicity better than the propyl group in 923233-41-4, which could reduce metabolic stability .
- The pyridine-carboxamide motif in the target compound is more favorable for target binding than ester derivatives (e.g., 7f) due to stronger hydrogen-bonding capacity .
Biological Activity
5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921514-09-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 359.4 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O2 |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 921514-09-2 |
Research indicates that compounds with a similar structure often interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. For instance, some studies have shown that pyrazolo-pyridines can inhibit cullin-RING ubiquitin ligases (CRLs), which are crucial for protein degradation processes in cells. This inhibition can lead to the accumulation of specific proteins that may have therapeutic implications in cancer treatment and other diseases .
Antimicrobial Activity
Preliminary studies suggest that 5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits antimicrobial properties. In vitro assays have demonstrated its efficacy against various bacterial strains. For example:
- Staphylococcus aureus : MIC values indicate moderate activity.
- Escherichia coli : Some derivatives showed notable inhibition zones.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In particular:
- Cell Proliferation Inhibition : Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Kinase Inhibition : It has been noted to inhibit cyclin-dependent kinases (CDK), which play a significant role in cell cycle regulation .
Case Studies
- Study on CRL Inhibition : A study reported that inhibitors targeting CRL activity could lead to decreased tumor growth in xenograft models. The compound's ability to disrupt DCN1 and UBE2M interactions was highlighted as a potential mechanism for its anticancer effects .
- Antimicrobial Efficacy Study : Another investigation utilized the agar-well diffusion method to assess the antibacterial activity of various derivatives of this compound. Results indicated significant zones of inhibition against Gram-positive bacteria .
Pharmacokinetics and Bioavailability
Despite its promising activities, the pharmacokinetic profile of 5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide suggests challenges related to oral bioavailability and metabolism. Research has indicated that modifications to its structure could enhance solubility and reduce metabolic clearance .
Q & A
Basic: What synthetic methodologies are most effective for preparing 5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via multi-step condensation and cyclization reactions. Key approaches include:
- Condensation of pyrazole precursors with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride mixtures under reflux, followed by recrystallization (78% yield reported in analogous syntheses) .
- Cyclocondensation using sodium acetate as a base and chloroacetic acid as a cyclizing agent, with reaction times of 8–10 hours at 100–110°C .
- Amide coupling via activation of the carboxylate intermediate with agents like bis(pentafluorophenyl) carbonate (BPC) in the presence of triethylamine .
Optimization Strategies:
- Solvent selection: Ethyl acetate-ethanol (3:2) mixtures improve crystal purity for X-ray analysis .
- Temperature control: Gradual heating avoids decomposition of thermally sensitive intermediates.
- Catalyst screening: Sodium acetate enhances cyclization efficiency compared to weaker bases .
Advanced: How can computational chemistry predict regioselectivity and reaction pathways for pyrazolo[4,3-c]pyridine derivatives?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are critical:
- Transition state analysis identifies energy barriers for competing pathways (e.g., 6-endo vs. 5-exo cyclization) .
- ICReDD’s integrated workflow combines quantum mechanics with machine learning to prioritize synthetic routes, reducing trial-and-error experimentation .
- Solvent effects are modeled using polarizable continuum models (PCMs) to optimize dielectric environments for key steps like amide bond formation .
Case Study:
For analogous pyrimidine derivatives, computational screening predicted >90% regioselectivity for the 7-carboxamide position, validated experimentally via NMR .
Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?
Answer:
Key Techniques:
- X-ray crystallography: Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 80.94° between pyrimidine and phenyl rings in analogs) .
- NMR:
- IR: Strong absorption at 1680–1700 cm⁻¹ confirms carbonyl groups (3-oxo and carboxamide) .
Validation Criteria:
- Match experimental vs. calculated powder X-ray diffraction (PXRD) patterns to detect polymorphic impurities .
Advanced: How do intermolecular interactions in the crystal lattice affect stability and solubility?
Answer:
Crystal Packing Analysis (from Analogous Structures):
- Hydrogen bonding: C–H···O bifurcated bonds form chains along the c-axis, enhancing thermal stability (Tₘ > 250°C) .
- π-π stacking: Phenyl-pyridine interactions (3.5–4.0 Å separation) reduce solubility in polar solvents .
- Torsional strain: Puckered pyrimidine rings (deviation up to 0.224 Å from planarity) increase lattice energy, favoring crystalline over amorphous forms .
Implications:
- Low aqueous solubility (logP ~3.5 predicted) necessitates formulation with co-solvents or surfactants .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Answer:
Common Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
